molecular formula C29H17ClN2O3 B11669802 2-(4-Chlorophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

Cat. No.: B11669802
M. Wt: 476.9 g/mol
InChI Key: MTVZPUFDRZTWQR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is a complex organic compound that belongs to the class of phenazine derivatives. Phenazine compounds are known for their diverse applications in organic electronics, photophysics, and as intermediates in various chemical reactions. This particular compound features a dibenzo[a,c]phenazine core, which is known for its rigid planar structure and unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate typically involves multiple steps, starting with the preparation of the dibenzo[a,c]phenazine core. One common method involves the cyclization reaction of 4-fluorobenzene-1,2-diamine with 2,7-dibromo phenanthrene-9,10-dione in acetic acid . The resulting dibenzo[a,c]phenazine intermediate is then further functionalized to introduce the 2-(4-chlorophenyl)-2-oxoethyl and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenazine core can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can convert the phenazine core to its corresponding dihydrophenazine form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups to the phenazine core.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is primarily related to its electronic structure. The rigid planar structure of the dibenzo[a,c]phenazine core allows for efficient electron delocalization, which is crucial for its photophysical properties. In OLEDs, the compound can facilitate efficient charge transport and light emission through thermally activated delayed fluorescence (TADF) mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is unique due to the presence of the 4-chlorophenyl and carboxylate groups, which can significantly influence its reactivity and electronic properties. These functional groups allow for further derivatization and tuning of its properties for specific applications.

Properties

Molecular Formula

C29H17ClN2O3

Molecular Weight

476.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] phenanthro[9,10-b]quinoxaline-11-carboxylate

InChI

InChI=1S/C29H17ClN2O3/c30-19-12-9-17(10-13-19)26(33)16-35-29(34)18-11-14-24-25(15-18)32-28-23-8-4-2-6-21(23)20-5-1-3-7-22(20)27(28)31-24/h1-15H,16H2

InChI Key

MTVZPUFDRZTWQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)OCC(=O)C6=CC=C(C=C6)Cl)N=C24

Origin of Product

United States

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